N-Acetoxy-N-benzyloxybenzamide

Ames test direct-acting mutagen S9 metabolic activation

N-Acetoxy-N-benzyloxybenzamide (CAS 124617-86-3, molecular formula C₁₆H₁₅NO₄, MW 285.29 g/mol) is a chemically activated ester derivative of benzohydroxamic acid belonging to the N-acyloxy-N-alkoxybenzamide class. This compound is listed in the Chemical Carcinogenesis Research Information System as CCRIS 5335.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 124617-86-3
Cat. No. B038759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetoxy-N-benzyloxybenzamide
CAS124617-86-3
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C16H15NO4/c1-13(18)21-17(16(19)15-10-6-3-7-11-15)20-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3
InChIKeyWMRIUQRPGNNURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetoxy-N-benzyloxybenzamide (CAS 124617-86-3): A Direct-Acting Mutagenic Probe for DNA Reactivity Studies


N-Acetoxy-N-benzyloxybenzamide (CAS 124617-86-3, molecular formula C₁₆H₁₅NO₄, MW 285.29 g/mol) is a chemically activated ester derivative of benzohydroxamic acid belonging to the N-acyloxy-N-alkoxybenzamide class. This compound is listed in the Chemical Carcinogenesis Research Information System as CCRIS 5335 . It was first synthesized and characterized as a member of a new class of mutagenic nitrenium ion precursors that exhibit direct-acting mutagenicity in Salmonella typhimurium TA100 without requiring S9 metabolic activation [1].

Why N-Acetoxy-N-benzyloxybenzamide Cannot Be Casually Substituted by Other N-Acyloxy-N-alkoxyamides in Mutagenicity Protocols


Although superficially similar N-acyloxy-N-alkoxybenzamides share a common mechanism of nitrenium ion formation, critical differences in leaving-group electronic effects and alkoxy-group hydrophobicity produce divergent mutagenicity profiles that preclude simple interchange. Systematic studies have demonstrated that the N-acetoxy subclass (to which N-acetoxy-N-benzyloxybenzamide belongs) exhibits mutagenicity levels independent of aryl substituent electronic effects, whereas the N-benzoyloxy subclass shows an inverse dependence on the electron-withdrawing character of the benzoyloxy leaving group [1]. Furthermore, mutagenicity across the entire class is dominated by hydrophobicity, correlating with computed log P with a dependence factor (h = 0.22) that differs substantially from that of indirect mutagens (h = 1.0). These structural determinants mean that substituting a butoxy for a benzyloxy group, or a benzoyloxy for an acetoxy leaving group, produces quantitative—not merely incremental—changes in biological activity.

Quantitative Differentiation Evidence for N-Acetoxy-N-benzyloxybenzamide Relative to N-Acetoxy-N-butoxybenzamide and N-Benzoyloxy-N-benzyloxybenzamide


Direct-Acting Mutagenicity Without S9 Metabolic Activation: Differentiating from Pro-Mutagens Requiring Biotransformation

N-Acetoxy-N-benzyloxybenzamide, as a representative N-acetoxy-N-alkoxybenzamide, is mutagenic in Salmonella typhimurium TA100 without the need for S9 metabolic activation, manifesting as linear dose–response relationships [1][2]. This contrasts with indirect mutagens such as aromatic amines, which require S9-mediated N-hydroxylation and subsequent esterification to exert mutagenicity. Among the approximately 40 N-acyloxy-N-alkoxyamides synthesized and tested to date, all have exhibited direct-acting mutagenicity in TA100 without S9 [1].

Ames test direct-acting mutagen S9 metabolic activation Salmonella typhimurium TA100

Differential Electronic Effects on Mutagenicity: N-Acetoxy vs. N-Benzoyloxy Leaving Group – Direct Head-to-Head Comparison

Within a single study comparing multiple subclasses, electronic effects of substituents on the benzyloxy ring of N-acetoxy-N-benzyloxybenzamides do not influence mutagenicity levels. In direct contrast, for the N-benzoyloxy-N-benzyloxybenzamide subclass, mutagenicity levels are inversely related to the electron-withdrawing effect of substituents on the benzoyloxy leaving group [1]. This dichotomy means that a user seeking a mutagen whose activity is insensitive to aryl substituent modulation should select from the N-acetoxy subclass, whereas the N-benzoyloxy subclass offers tunable mutagenicity via substituent variation.

structure-mutagenicity relationship leaving group effect QSAR electron-withdrawing substituent

SN2 Azidation Rate Constant: Quantitative Kinetic Benchmark for N-Acetoxy-N-benzyloxybenzamide Reactivity

The bimolecular reactivity of N-acetoxy-N-benzyloxybenzamide with sodium azide has been studied kinetically, yielding a second-order rate constant k₂₉₄ = 2 L mol⁻¹ s⁻¹ in aqueous acetonitrile [1]. This value provides a quantitative benchmark for the electrophilic reactivity of this anomeric amide at nitrogen. The reaction proceeds via SN2 displacement of acetate to form an N-alkoxy-N-azidoamide intermediate that subsequently undergoes HERON rearrangement [1].

SN2 kinetics azidation HERON rearrangement rate constant

Acid-Catalyzed Solvolysis Mechanism and Solvent Kinetic Isotope Effect: AAl1 Pathway Specific to N-Acetoxy-N-(para-substituted benzyloxy)benzamides

N-Acetoxy-N-(para-substituted benzyloxy)benzamides, the subclass containing N-acetoxy-N-benzyloxybenzamide, undergo acid-catalyzed solvolysis in aqueous acetonitrile exclusively by the AAl1 mechanism, generating acetic acid and alkoxy-stabilized nitrenium ions. This mechanism is evidenced by an inverse dependence of the acid-independent rate constant (kH) upon water activity, a solvent kinetic isotope effect kH/kD = 0.44, and positive ΔS‡ values [1]. For the N-acetoxy-N-butoxybenzamide subclass, Hammett correlations with σ⁺ substituent constants were also observed for solvolysis rates, indicating a related but electronically distinct mechanistic profile [1].

solvolysis mechanism nitrenium ion AAl1 solvent kinetic isotope effect

Computed Physicochemical Profile: log P and Topological PSA Differentiate N-Acetoxy-N-benzyloxybenzamide from Lower-Hydrophobicity N-Acetoxy-N-alkoxy Analogs

The computed XLogP of N-acetoxy-N-benzyloxybenzamide is 3.0, and its topological polar surface area (TPSA) is 55.84 Ų . In the QSAR model developed for this compound class, hydrophobicity is the dominant factor controlling mutagenicity, with all tested mutagens correlating with computed log P values at a dependence of h = 0.22 [1]. The N-acetoxy-N-butoxybenzamide analog (C₁₃H₁₇NO₄, MW 251.28 g/mol) has a lower computed log P, estimated at approximately 2.3 based on fragment contribution analysis of its shorter butoxy chain versus the aromatic benzyloxy moiety. This difference of ~0.7 log units translates, via the h = 0.22 QSAR dependence, to an approximately 1.4-fold predicted difference in mutagenic potency attributable to hydrophobicity alone.

log P hydrophobicity PSA QSAR mutagenicity prediction

Verified Application Scenarios for N-Acetoxy-N-benzyloxybenzamide Based on Quantitative Differentiation Evidence


Positive Control for Direct-Acting Mutagenicity in Ames Test Protocols Without S9 Metabolic Activation

N-Acetoxy-N-benzyloxybenzamide serves as a reliable positive control in Salmonella typhimurium TA100 and TA98 Ames assays where direct DNA reactivity must be demonstrated independent of metabolic activation systems. Its established linear dose–response relationship in TA100 without S9 fraction [1] makes it suitable for validating assay sensitivity and for benchmarking the performance of newly synthesized analogs within the N-acyloxy-N-alkoxyamide class.

Structure–Mutagenicity Relationship Studies Requiring a Substituent-Insensitive Baseline Scaffold

Because substituent electronic effects on the benzyloxy ring do not influence mutagenicity levels in N-acetoxy-N-benzyloxybenzamides, whereas the N-benzoyloxy subclass shows strong inverse electronic dependence [1], researchers can use this compound as the reference point for SAR studies that aim to isolate the contribution of the leaving group (acetoxy versus benzoyloxy) to mutagenic potency, without confounding electronic effects from the alkoxy aryl ring.

Kinetic Reference Substrate for SN2 Reactivity Studies at Anomeric Amide Nitrogen

With a quantitatively established second-order rate constant for SN2 azidation (k₂₉₄ = 2 L mol⁻¹ s⁻¹) [1], N-acetoxy-N-benzyloxybenzamide provides a well-characterized substrate for mechanistic studies of nucleophilic displacement at the nitrogen center of anomeric amides, and for calibrating reactivity scales when evaluating new N-acyloxy-N-alkoxyamide derivatives.

Nitrenium Ion Precursor for DNA Adduct Formation and DNA Damage Mechanism Studies

The compound undergoes acid-catalyzed AAl1 solvolysis to generate alkoxy-stabilized nitrenium ions, as confirmed by solvent kinetic isotope effect measurements (kH/kD = 0.44) and positive ΔS‡ values [1]. This well-defined mechanism enables controlled generation of electrophilic nitrogen species for studying DNA adduct formation at guanine-N7 sites under physiologically relevant pH conditions, as established by the broader N-acyloxy-N-alkoxyamide literature .

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